N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 65300-32-5
VCID: VC8418281
InChI: InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3
SMILES: CC(=NO)C=CC1=CC=CO1
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine

CAS No.: 65300-32-5

Cat. No.: VC8418281

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine - 65300-32-5

Specification

CAS No. 65300-32-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3
Standard InChI Key FQVOTFYZEZERCB-UHFFFAOYSA-N
SMILES CC(=NO)C=CC1=CC=CO1
Canonical SMILES CC(=NO)C=CC1=CC=CO1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a but-3-en-2-ylidene backbone substituted with a furan-2-yl group at the 4-position and a hydroxylamine group at the imine nitrogen (Figure 1). The IUPAC name, N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, reflects this arrangement . The conjugated system formed by the enone and oxime groups contributes to its electronic properties, while the furan ring introduces steric and electronic effects that influence reactivity.

Key Structural Data

PropertyValueSource
Molecular formulaC8H9NO2\text{C}_8\text{H}_9\text{NO}_2
Molecular weight151.16 g/mol
SMILESCC(=NO)C=CC1=CC=CO1
InChIKeyFQVOTFYZEZERCB-UHFFFAOYSA-N

Crystallographic Insights

While direct crystallographic data for N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine is unavailable, analogous oxime compounds provide insights into potential packing arrangements. For example, 4-isobutoxybenzaldehyde oxime crystallizes in a monoclinic system with hydrogen-bonded dimers, suggesting that similar intermolecular interactions may stabilize the title compound .

Synthesis and Characterization

Proposed Synthetic Route

The compound is likely synthesized via a two-step process:

  • Formation of 4-(furan-2-yl)but-3-en-2-one: A Claisen-Schmidt condensation between furfural and acetone under basic conditions could yield the α,β-unsaturated ketone.

  • Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride in ethanol, analogous to the synthesis of 4-isobutoxybenzaldehyde oxime . The hydroxylamine nucleophile attacks the carbonyl carbon, followed by dehydration to form the imine.

Reaction Conditions

  • Solvent: Ethanol

  • Molar ratio: 1:2 (ketone:hydroxylamine)

  • Temperature: Reflux (~78°C)

  • Yield: ~79% (estimated from analogous reactions) .

Spectroscopic Characterization

Although experimental spectral data for the compound is limited, standard techniques for oxime analysis can be inferred:

  • 1H NMR: Expected signals include a singlet for the oxime proton (~10.9 ppm) and aromatic protons from the furan ring (~6.3–7.4 ppm) .

  • ESI-MS: A molecular ion peak at m/z = 152.12 ([M+H]+) would confirm the molecular weight .

  • IR Spectroscopy: Stretching vibrations for N–O (~930 cm⁻¹) and C=N (~1640 cm⁻¹) bonds are characteristic of oximes .

Physicochemical Properties

Solubility and Stability

The compound’s polarity, conferred by the hydroxylamine and furan groups, suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. Oximes are generally sensitive to acidic hydrolysis, reverting to carbonyl compounds, but remain stable under anhydrous conditions .

Tautomerism and Reactivity

The oxime group can exist in syn and anti configurations, influencing its chemical behavior. The conjugated enone system may participate in cycloaddition reactions (e.g., Diels-Alder), while the furan ring could undergo electrophilic substitution at the 5-position.

Comparative Analysis with Analogous Compounds

CompoundStructure TypeKey Differences
4-Isobutoxybenzaldehyde oxime Benzaldehyde oximeAromatic benzene vs. furan ring
Lawsone (2-hydroxynaphthalene-1,4-dione) NaphthoquinoneLack of oxime group; distinct redox activity

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